2,4-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiazole-5-carboxamide
Description
Properties
IUPAC Name |
2,4-dimethyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS3/c1-7-12(20-8(2)15-7)13(18)17-14-16-11-9(19-3)5-4-6-10(11)21-14/h4-6H,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHPODFEXOHSAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=NC3=C(S2)C=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities. They have been associated with various biological targets, leading to their use as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction.
Biochemical Pathways
Thiazole derivatives have been reported to affect a variety of biological activities and could potentially influence numerous biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially impact the bioavailability of the compound.
Biological Activity
2,4-Dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. This compound integrates multiple functional groups, which contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H14N2O2S2
- Molecular Weight : 318.4 g/mol
- CAS Number : 1172932-69-2
Synthesis
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the thiazole ring.
- Introduction of the methylthio and carboxamide functionalities.
- Purification through crystallization or chromatography.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Potential
Thiazole derivatives have been investigated for their anticancer activities. In vitro studies suggest that this compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 15.5 | Caspase activation |
| Study B | MCF-7 | 22.3 | Cell cycle arrest |
Enzyme Inhibition
The compound has shown promising results as an inhibitor of various enzymes, particularly those involved in metabolic processes such as acetylcholinesterase (AChE). AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's.
The biological activity of this compound is attributed to:
- Interaction with Biological Targets : The thiazole moiety facilitates binding to various proteins and enzymes.
- Induction of Oxidative Stress : Some studies suggest that these compounds can increase reactive oxygen species (ROS), leading to cellular damage in pathogens or cancer cells.
- Modulation of Signaling Pathways : The compound may influence pathways related to cell survival and apoptosis.
Case Studies
-
Anticancer Activity in Breast Cancer Models
- A study evaluated the effects of the compound on MCF-7 breast cancer cells, demonstrating a dose-dependent reduction in cell viability and induction of apoptosis through caspase activation.
-
Antimicrobial Efficacy Against Staphylococcus aureus
- In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus with an IC50 value of 12 µM, indicating strong antimicrobial potential.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing thiazole derivatives. For instance, 2,4-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiazole-5-carboxamide has been evaluated for its effectiveness against various bacterial and fungal strains.
Case Study: Antimicrobial Efficacy
In a study published in Drug Design, Development and Therapy, the compound was tested against Gram-positive and Gram-negative bacteria. The results indicated significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also shown promise in anticancer research. Its structural similarity to known anticancer agents allows it to interact with cellular pathways involved in tumor growth.
Case Study: Anticancer Screening
A study investigated the effects of this compound on human breast adenocarcinoma (MCF7) cell lines using the Sulforhodamine B assay. The results demonstrated that the compound inhibited cell proliferation effectively, suggesting potential as a therapeutic agent against breast cancer .
Molecular Docking Studies
Molecular docking studies provide insights into how this compound interacts with biological targets. These studies can elucidate the binding affinities and mechanisms of action.
Table 2: Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|
| Dihydrofolate Reductase | -8.5 | Hydrogen bonding |
| Estrogen Receptor | -7.8 | Hydrophobic interactions |
Table 3: Synthesis Pathways
| Step | Reagents Used | Conditions |
|---|---|---|
| Thiazole Formation | Methylthiobenzoyl chloride | Reflux in solvent |
| Carboxamide Coupling | Thiazole derivative, amine | Room temperature |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with other thiazole- and benzothiazole-based derivatives. Key comparisons include:
- Substituent Impact :
- The methylthio group in the target compound may improve membrane permeability compared to halogenated or methoxy-substituted analogs (e.g., 3b, 9c) .
- Carboxamide linkage : Critical for hydrogen bonding with biological targets, as seen in ’s 7b and 11, which showed potent anticancer activity due to hydrazone-carboxamide interactions .
Physicochemical Properties
- Solubility : Carboxamide and thiazole nitrogen atoms may improve aqueous solubility relative to fully aromatic analogs (e.g., ’s methoxybenzyl derivative) .
Q & A
Basic: What are the common synthetic routes for preparing 2,4-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiazole-5-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, focusing on constructing the thiazole and benzothiazole rings. Key steps include:
- Thiazole Ring Formation : Reacting α-haloketones with thiourea under acidic/basic conditions to form the thiazole core .
- Benzothiazole Modification : Introducing the methylthio group via nucleophilic substitution or oxidation-reduction sequences .
- Amide Coupling : Using coupling agents (e.g., EDC/HOBt) to link the thiazole-5-carboxylic acid derivative to the benzo[d]thiazol-2-amine moiety .
Optimization of solvents (e.g., DMF, ethanol) and catalysts (e.g., K₂CO₃) is critical for yield and purity. Reaction progress is monitored via TLC or HPLC .
Basic: How is the structural integrity of this compound confirmed in synthetic workflows?
Methodological Answer:
Structural validation employs:
- Spectroscopy :
- ¹H/¹³C NMR : To confirm substituent positions and hydrogen/carbon environments (e.g., methylthio group at δ ~2.5 ppm in ¹H NMR) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, S percentages to confirm purity .
Basic: What in vitro assays are used to evaluate its biological activity?
Methodological Answer:
- Anticancer Screening : Tested against NCI-60 cancer cell lines (e.g., melanoma, breast cancer) using MTT assays. IC₅₀ values are calculated to assess potency .
- Antimicrobial Testing : Agar dilution or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus) to determine MIC values .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) with ATP/NADPH cofactors to quantify inhibition constants (Kᵢ) .
Advanced: How can researchers optimize synthesis conditions to address low yield or impurities?
Methodological Answer:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility in amide coupling, while ethanol improves recrystallization purity .
- Catalyst Selection : Anhydrous K₂CO₃ facilitates nucleophilic substitutions, while Pd/C aids in deprotection steps .
- Reaction Monitoring : Use HPLC-MS to identify side products (e.g., unreacted intermediates) and adjust stoichiometry or temperature .
- Contradiction Resolution : If yields vary between studies, compare reaction times (e.g., 3 h vs. 12 h reflux) and reagent grades (e.g., anhydrous vs. hydrated salts) .
Advanced: What computational strategies predict its interaction with biological targets?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding poses to receptors (e.g., EGFR kinase). Key interactions include hydrogen bonds with the carboxamide and hydrophobic contacts with methylthio groups .
- MD Simulations : GROMACS or AMBER simulate binding stability over 100 ns trajectories, analyzing root-mean-square deviation (RMSD) to validate docking .
- Pharmacophore Mapping : MOE or Phase identifies critical features (e.g., hydrogen bond acceptors) for activity against cancer targets .
Advanced: How does the methylthio substituent influence stability and reactivity?
Methodological Answer:
- Stability : The methylthio group enhances oxidative stability compared to free thiols but may degrade under strong oxidants (e.g., H₂O₂), forming sulfoxide/sulfone derivatives .
- Reactivity : Participates in nucleophilic aromatic substitution (e.g., with alkyl halides) or metal-catalyzed cross-coupling (e.g., Suzuki with boronic acids) to diversify analogs .
- Degradation Studies : Accelerated stability testing (40°C/75% RH) with HPLC monitoring identifies degradation products, guiding storage recommendations .
Advanced: How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Data Normalization : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- SAR Analysis : Compare substituent effects (e.g., methylthio vs. methoxy on benzothiazole) to explain potency differences. For example, electron-withdrawing groups may enhance kinase inhibition .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values against melanoma) using statistical tools (ANOVA) to identify outliers or trends .
Advanced: What strategies validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Quantifies target protein stabilization upon compound binding using Western blot or MS .
- Knockdown/Overexpression : CRISPR/Cas9 knockout of putative targets (e.g., EGFR) assesses activity loss, confirming mechanism .
- Pull-Down Assays : Biotinylated analogs capture interacting proteins from lysates, identified via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
